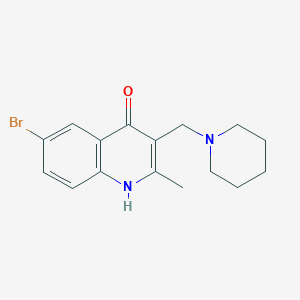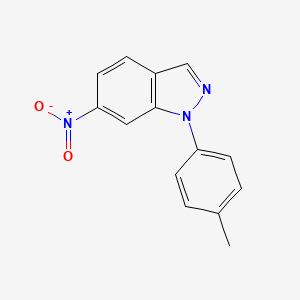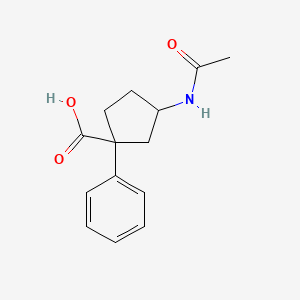
6-溴-2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C16H19BrN2O and its molecular weight is 335.24 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is 334.06808 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
羧酸衍生化试剂
6-溴-2-甲基-3-(1-哌啶基甲基)-4(1H)-喹啉酮及其衍生物已被探索其在分析化学中作为衍生化试剂的潜力。例如,相关的喹喔啉酮衍生物已被确定为高效液相色谱 (HPLC) 中羧酸的选择性和高灵敏度荧光衍生化试剂。这些化合物与各种酸反应生成荧光酯,便于在极低浓度下检测和定量 (山口等人,1985 年)。
合成和生物活性
喹啉酮衍生物的研究还包括合成具有潜在生物活性的化合物。研究表明合成了 6-(2-氨基乙基)-6H-吲哚[2,3-b]喹喔啉,显示出低毒性和强大的抗病毒和诱导干扰素的能力。这表明这些衍生物在创造抗病毒剂方面的潜力 (希宾斯卡娅等人,2010 年)。
抗病毒和细胞毒活性
进一步扩展喹啉酮衍生物的范围,已合成某些化合物以评估其抗病毒和细胞毒活性。例如,6-溴-2,3-二取代-4(3H)-喹唑啉酮已针对各种病毒进行了评估,其中一些显示出有希望的抗病毒活性。这项研究有助于持续寻找新的抗病毒化合物 (迪纳卡兰等人,2003 年)。
抗菌亲和力
除了其潜在的抗病毒特性外,喹啉酮衍生物还因其抗菌效率而受到研究。特定 6-溴-4(3H)-喹唑啉酮衍生物的合成产生了具有相当抗菌特性的化合物,强调了这些衍生物在药物化学中的多功能性 (巴德尔、埃尔谢里夫和马哈茂德,1980 年)。
抗炎和镇痛特性
进一步探索治疗潜力,合成了新型 3-(对取代苯基)-6-溴-4(3H)-喹唑啉酮衍生物,显示出有希望的抗炎和镇痛特性。这表明了开发新的疼痛管理和抗炎药物的潜在途径 (穆罕默德等人,2009 年)。
属性
IUPAC Name |
6-bromo-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMUUVWKHRDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4aR,7aS)-4-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]ethanone](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-](/img/structure/B5569909.png)
![(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5569911.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)


![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)


![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)
